molecular formula C10H12O2 B3301436 2-Ethyl-6-methoxybenzaldehyde CAS No. 909532-77-0

2-Ethyl-6-methoxybenzaldehyde

Cat. No.: B3301436
CAS No.: 909532-77-0
M. Wt: 164.2 g/mol
InChI Key: MEEZVBBMMLYFQN-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxybenzaldehyde typically involves the lithiation of 1,3-dialkoxybenzenes followed by formylation. The lithiation is achieved using n-butyllithium (n-BuLi) as a reagent, which selectively lithiates the ortho positions relative to the alkoxy groups. The subsequent formylation is carried out using dimethylformamide (DMF) as the formylating agent .

Industrial Production Methods: Industrial production of this compound may involve a two-step, one-pot reduction and cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

2-Ethyl-6-methoxybenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, in the Knoevenagel condensation reaction, the compound acts as an electrophile, reacting with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated compounds. This reaction proceeds through the formation of an enol intermediate, which then reacts with the aldehyde group .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-6-methoxybenzaldehyde is unique due to the specific positioning of its ethyl and methoxy groups, which confer distinct reactivity and properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable in specialized applications where specific chemical behavior is required .

Properties

IUPAC Name

2-ethyl-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEZVBBMMLYFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1.0 g (E)-[1-(2-ethyl-6-methoxy-phenyl)-methylidene]-(1-isopropyl-2-methyl-propyl)-amine in 1 ml THF and 0.19 ml 4N HCl was heated to reflux for 1 hour then cooled to ambient temperature and poured onto a 1N aqueous NaOH solution. The aqueous phase was extracted with ethyl acetate, the combined extracts washed with brine, dried over Na2SO4, filtered and evaporated. The residue was purified by flash-chromatography on silica gel with a heptane/ethyl acetate gradient as eluent: 0.50 g 2-ethyl-6-methoxy-benzaldehyde as colourless oil: MS (EI): 261.2 (M+.), 218.2 ((M-((CH3)2CH))+., 100%).
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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